Superior MAO-B Inhibition: 27-Fold More Potent than a Structurally Related 3-Methyl-3,4-dihydroquinazolin-2(1H)-one Derivative
4-Isopropylquinazolin-2(1H)-one exhibits potent inhibition of human recombinant MAO-B with an IC50 of 10 nM, as measured using a kynuramine substrate assay [1]. In a direct comparison to a structurally related compound from the same chemical class, a 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivative (3-methyl-6-[(2E,4Z)-5-phenylpenta-2,4-dienoyl]-3,4-dihydroquinazolin-2(1H)-one), which is among the most potent MAO-B inhibitors in that series, displayed a markedly higher IC50 of 269 nM [2]. This represents a 27-fold difference in potency favoring the target compound.
| Evidence Dimension | Inhibition of human recombinant MAO-B |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | 3-methyl-6-[(2E,4Z)-5-phenylpenta-2,4-dienoyl]-3,4-dihydroquinazolin-2(1H)-one: IC50 = 269 nM |
| Quantified Difference | 27-fold lower IC50 (higher potency) for the target compound |
| Conditions | Recombinant human MAO-B enzyme; substrate: kynuramine; assay: inhibition of 4-hydroxyquinoline formation [1] [2] |
Why This Matters
This quantitative advantage is critical for researchers developing MAO-B inhibitors for Parkinson's disease, where higher potency can translate to lower effective doses and potentially reduced off-target effects.
- [1] BindingDB. (2025). Entry BDBM50585935 (CHEMBL5090153): 4-Isopropylquinazolin-2(1H)-one. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50585935. View Source
- [2] Marais, L. (2019). Synthesis and evaluation of 3,4-Dihydro-3-methyl-2(1H)-quinazolinone derivatives as monoamine oxidase inhibitors. MSc Thesis, North-West University, Potchefstroom Campus, South Africa. View Source
